Cotoin

Vue d'ensemble

Description

Novel Ni(0)-COT Complexes

The study presented in the first paper investigates the reaction of nickel(0) complexes with cyclooctatetraene (COT) to form mononuclear complexes with semiaromatic planar COT ligands. These ligands exhibit alternating single and double bonds, indicative of a [C8H8]- ligand. Further reactions lead to the formation of dinuclear complexes with different structural configurations of the COT ligand, either tub-shaped and olefinic or planar and semiaromatic. The characterization of these products was performed using IR, NMR spectroscopy, and X-ray structure analysis, providing insights into the molecular structure and chemical properties of these novel complexes .

Developments in Chemistry and Biological Application of Cotarnine

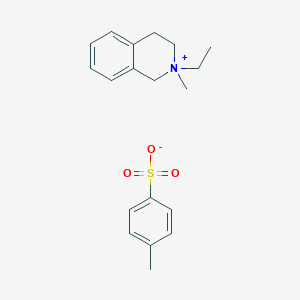

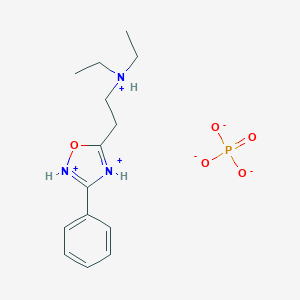

Cotarnine, with its tetrahydroisoquinoline core, is highlighted in the second paper as a significant organic molecule with notable biological properties. The paper reviews the chemistry of cotarnine and its derivatives, focusing on their synthesis, reactivity, and biological applications. By functionalizing the core structure, the biological properties of cotarnine can be altered, leading to the creation of new bioactive products. This comprehensive review serves to update the information on cotarnine chemistry and its potential applications in the synthesis of various bioactive compounds .

Total Synthesis of Optically Active Cotylenol

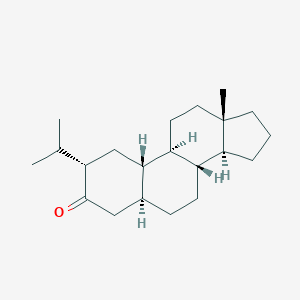

The third paper describes the total synthesis of cotylenol, a fungal metabolite known for its leaf growth activity. The synthesis process involves the condensation of two iridoid synthons, followed by an intramolecular ene reaction to form an eight-membered ring, and the introduction of an α-hydroxyl group. This synthesis marks the first time cotylenol has been produced optically active, and it provides a method for creating a tricyclic carbon framework characteristic of fusicoccane diterpenoids .

Synthesis of Analogues of COTC with Anti-tumour Properties

In the fourth paper, the synthesis of novel analogues of the Streptomyces metabolite COTC is discussed. Using (−)-quinic acid as a chiral starting material, three new analogues were synthesized. These compounds were then bioassayed against two lung cancer cell lines, A549 and H460, to evaluate their anti-tumor properties. The study presents a new approach to creating bioactive compounds with potential therapeutic applications in cancer treatment .

Applications De Recherche Scientifique

Medicinal Applications of Cotoin

Historical Use in Treating Diarrhoea : An early study mentioned this compound, a crystalline substance extracted from coto bark, as being effective in treating diverse forms of diarrhoea. This study, dating back to 1900, highlights its historical medicinal use but does not provide detailed scientific analysis or modern applications (British Medical Journal, 1900).

Isolation from Garcinia Virgata : A 2004 study isolated this compound from the stem bark of Garcinia virgata, along with other compounds. This study mainly utilized NMR and mass spectroscopies for structure establishment, suggesting a potential interest in this compound for its chemical properties and possible medicinal applications (Joumaa Merza et al., 2004).

Other Scientific Applications

While specific applications of this compound in other scientific areas are not directly mentioned, research in related fields may provide indirect insights:

Use of COTS in Scientific Research : Studies on Commercial Off-The-Shelf (COTS) technology in scientific research, although not directly related to this compound, can provide insights into how standard technologies and compounds are utilized in various scientific applications. This includes research in fields such as software component quality assessment and performance of scientific applications on supercomputers (I. Gorton & Anna Liu, 2002), (Frank Deserno et al., 2005).

Biomedical Research Tools : The development of tools and methodologies for biomedical research, such as the use of GPS devices in driving profiles for older adults, showcases the importance of innovative approaches in scientific research. This highlights a broader context where compounds like this compound could potentially find applications (G. Babulal et al., 2016).

Safety and Hazards

Cotton dust, often present in the air during cotton handling and processing, may contain many substances including ground-up plant matter, fiber, bacteria, fungi, soil, pesticides, non-cotton matter, and other contaminants that may have accumulated during growing, harvesting, and subsequent processing or storage periods .

Orientations Futures

Propriétés

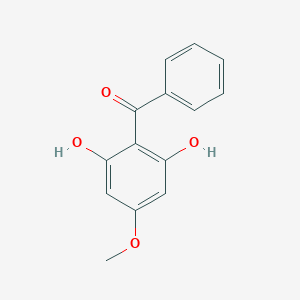

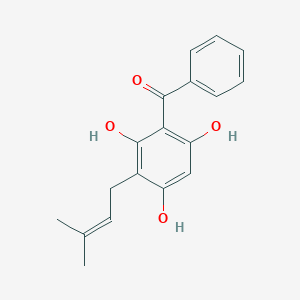

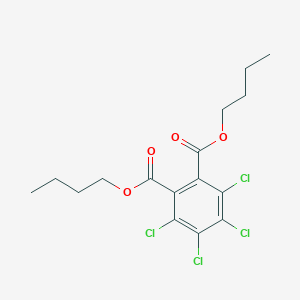

IUPAC Name |

(2,6-dihydroxy-4-methoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-10-7-11(15)13(12(16)8-10)14(17)9-5-3-2-4-6-9/h2-8,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJZOHHIXSIJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197320 | |

| Record name | Cotoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

479-21-0 | |

| Record name | (2,6-Dihydroxy-4-methoxyphenyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cotoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cotoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8618Z93DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)